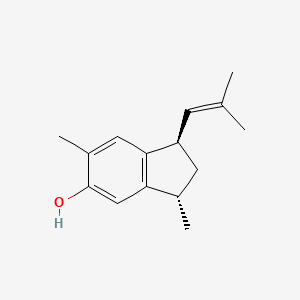
Methanesulfonamide, N-(4-((3-chloro-9-acridinyl)amino)-3-(dimethylamino)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanesulfonamide, N-(4-((3-chloro-9-acridinyl)amino)-3-(dimethylamino)phenyl)- is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This compound, with its unique structure, holds potential for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(4-((3-chloro-9-acridinyl)amino)-3-(dimethylamino)phenyl)- typically involves multi-step organic reactions. The process may start with the preparation of the acridine core, followed by the introduction of the chloro group and subsequent functionalization with the methanesulfonamide and dimethylamino groups. Common reagents used in these reactions include chlorinating agents, sulfonating agents, and amines. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
Methanesulfonamide, N-(4-((3-chloro-9-acridinyl)amino)-3-(dimethylamino)phenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The chloro group in the acridine ring can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted acridine compounds.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
作用機序
The mechanism of action of Methanesulfonamide, N-(4-((3-chloro-9-acridinyl)amino)-3-(dimethylamino)phenyl)- involves its interaction with molecular targets such as DNA and enzymes. The acridine moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in cellular processes, contributing to its biological activity.
類似化合物との比較
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye and in biological staining.
Amsacrine: An anticancer agent that intercalates into DNA and inhibits topoisomerase II.
Proflavine: An acridine derivative with antimicrobial properties.
Uniqueness
Methanesulfonamide, N-(4-((3-chloro-9-acridinyl)amino)-3-(dimethylamino)phenyl)- is unique due to its specific functional groups, which may confer distinct biological activities and chemical reactivity compared to other acridine derivatives. Its combination of a chloro group, methanesulfonamide, and dimethylamino groups makes it a versatile compound for various applications.
特性
CAS番号 |
88914-34-5 |
|---|---|
分子式 |
C22H21ClN4O2S |
分子量 |
440.9 g/mol |
IUPAC名 |
N-[4-[(3-chloroacridin-9-yl)amino]-3-(dimethylamino)phenyl]methanesulfonamide |
InChI |
InChI=1S/C22H21ClN4O2S/c1-27(2)21-13-15(26-30(3,28)29)9-11-19(21)25-22-16-6-4-5-7-18(16)24-20-12-14(23)8-10-17(20)22/h4-13,26H,1-3H3,(H,24,25) |
InChIキー |
GPPJQBFHHZZIDR-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


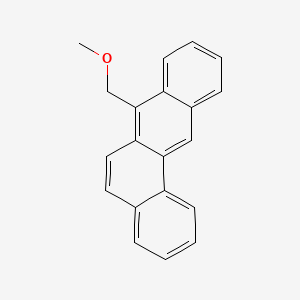
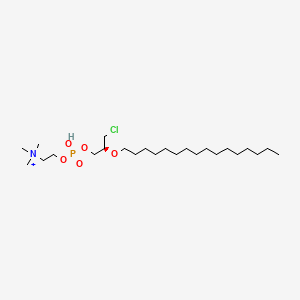
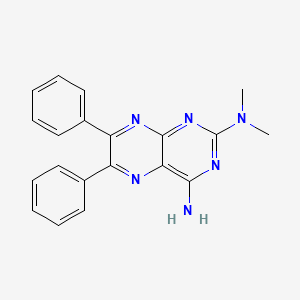
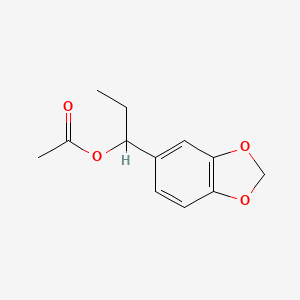
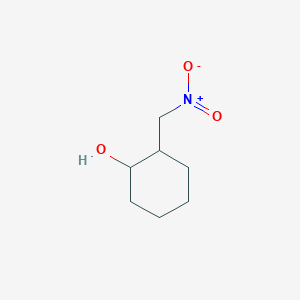
![5-methyl-6-oxa-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),8-dien-2-one](/img/structure/B12793694.png)
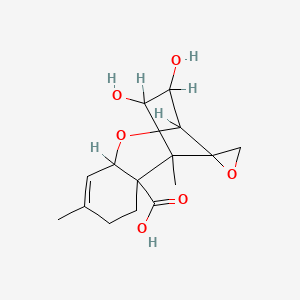
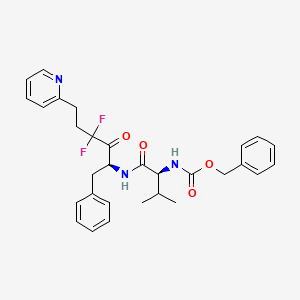
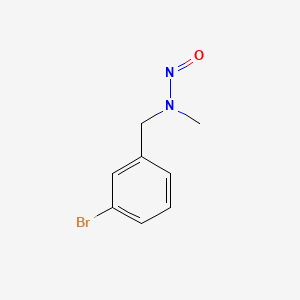
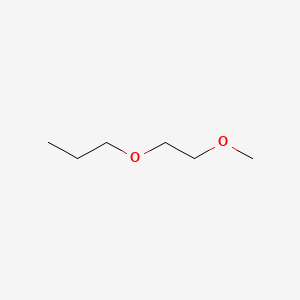
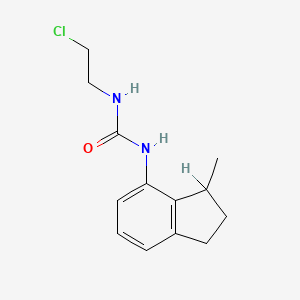
![1-(4-Bromophenyl)violuric acid [WHO-DD]](/img/structure/B12793731.png)
